molecular formula C19H22N4O3 B3856295 N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide

Cat. No. B3856295
M. Wt: 354.4 g/mol
InChI Key: LPYHCDBCSUQWSM-CIAFOILYSA-N
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Description

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide, also known as DMABN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide is not fully understood, but studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. This is believed to occur through the activation of caspase enzymes and the disruption of mitochondrial function.
Biochemical and Physiological Effects
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research and development. Studies have also shown that N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation is the difficulty in synthesizing N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide, which can make it expensive and time-consuming to obtain.

Future Directions

There are several future directions for N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide research, including its potential use as an imaging agent for cancer detection and its development as a cancer treatment. Further studies are needed to fully understand the mechanism of action of N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide and to optimize its efficacy in cancer treatment. Additionally, research is needed to explore the potential use of N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide is a promising compound with potential applications in various fields of scientific research. Its low toxicity and anti-cancer properties make it a promising candidate for further research and development. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy in cancer treatment and other fields of research.

Scientific Research Applications

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in cancer treatment. Studies have shown that N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has also been studied for its potential use as an imaging agent for cancer detection.

properties

IUPAC Name

N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-23(2)15-10-8-14(9-11-15)12-21-22-18(24)13-20-19(25)16-6-4-5-7-17(16)26-3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYHCDBCSUQWSM-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide

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